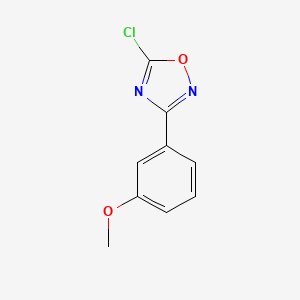

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMNELHOIBQQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of the 5-Chloro-1,2,4-Oxadiazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry for its versatile biological activities and its role as a bioisosteric replacement for ester and amide functionalities, often enhancing metabolic stability.[1][2] Among its various derivatives, those bearing a chlorine atom at the 5-position represent a class of compounds with unique reactivity and pharmacological potential. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 5-chloro-1,2,4-oxadiazole derivatives, offering insights for their strategic application in drug discovery and development.

The 5-Chloro-1,2,4-Oxadiazole Core: A Reactive Intermediate and Pharmacophore

The presence of a chlorine atom at the 5-position of the 1,2,4-oxadiazole ring imparts a dual character to the molecule. It can act as a key pharmacophoric element, contributing to the binding affinity of the molecule to its biological target through halogen bonding and other interactions. Simultaneously, the 5-chloro substituent serves as a versatile reactive handle, allowing for further structural modifications and the synthesis of diverse compound libraries.[3] This dual functionality makes the 5-chloro-1,2,4-oxadiazole scaffold a valuable building block in the design of novel therapeutic agents.

Synthesis of 3-Substituted-5-chloro-1,2,4-oxadiazoles: A Practical Approach

The most common and practical approach to the synthesis of 3-substituted-5-chloro-1,2,4-oxadiazoles involves the cyclization of amidoximes with chloro-containing electrophiles. A robust method utilizes the reaction of an appropriate amidoxime with a chloroacetyl chloride in the presence of a base.[4]

Experimental Protocol: General Synthesis of 3-Aryl-5-chloromethyl-1,2,4-oxadiazole

This protocol describes a general two-step, one-pot procedure for the synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles, which can be readily adapted for various substituted amidoximes.

Materials:

-

Substituted benzamidoxime

-

Triethylamine

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Amidoxime Acylation: To a solution of the substituted benzamidoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Stir the mixture for 10 minutes.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cyclization: Once the acylation is complete, add toluene to the reaction mixture and heat to reflux for 12 hours.

-

Work-up: After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 3-aryl-5-chloromethyl-1,2,4-oxadiazole.[5]

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Amidoxime [label="Substituted Amidoxime"]; Acylation [label="O-Acylation with\nChloroacetyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Thermal Cyclodehydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Aryl-5-chloromethyl-\n1,2,4-oxadiazole", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Medicinal Chemistry Applications of 5-Chloro-1,2,4-Oxadiazole Derivatives

The incorporation of the 5-chloro-1,2,4-oxadiazole moiety has been explored in a variety of therapeutic areas, with notable examples in oncology and infectious diseases.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[6][7]

One notable mechanism of action for some 1,2,4-oxadiazole derivatives is the activation of caspases, which are key executioners of apoptosis.[7] For instance, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3.[8] The presence of a halogen, such as chlorine, on the aryl rings can significantly influence the compound's activity.[9]

dot graph "Apoptosis_Induction" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Oxadiazole [label="5-Chloro-1,2,4-Oxadiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Pro-caspase-9"]; Caspase3 [label="Pro-caspase-3"]; ActiveCaspase9 [label="Active Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveCaspase3 [label="Active Caspase-3\n(Executioner Caspase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Furthermore, 1,2,4-oxadiazoles have been investigated as inhibitors of various kinases, which are often dysregulated in cancer. For example, a derivative containing a 4-chloro-substituted benzamide linked to a 1,2,4-oxadiazole core has been identified as a novel RET kinase inhibitor.[10]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | 3-Aryl Substituent | 5-Aryl/Alkyl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Chlorophenyl | 4-Nitrophenyl | MCF-7 | 8.5 | [9] |

| 1b | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | MCF-7 | 2.1 | [9] |

| 2c | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | DU145 (Prostate) | 9.3 | [9] |

| Compound 8 (in ref) | Ribose-derived | 5-substituted-1,2,4-oxadiazole | WiDr (Colon) | 4.5 | [10] |

| 18a-c (in ref) | Varied aryl | 1,3,4-oxadiazole-fused | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [10] |

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.[11] Structure-activity relationship (SAR) studies have shown that the presence of electronegative groups, such as chloro or nitro groups, on the aryl rings of 2,5-disubstituted 1,3,4-oxadiazoles can enhance their antimicrobial effects.[12] While this finding is for a different isomer, it suggests that the electronic properties of substituents play a crucial role in the antimicrobial activity of oxadiazoles in general.

For 1,2,4-oxadiazoles, derivatives with a 4-chlorophenyl substituent have demonstrated potent anti-inflammatory activity, and nitrated derivatives have shown promising antibacterial activity against E. coli.[11][13]

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |

| 7 (in ref) | R¹ = 4-OMe-C₆H₄; R² = 3,4-(OMe)₂-C₆H₃ | Various bacteria | 10 | [11] |

| 43 (in ref) | Complex substituted 1,2,4-oxadiazole | S. aureus | 0.15 | [11] |

| 43 (in ref) | Complex substituted 1,2,4-oxadiazole | E. coli | 0.05 | [11] |

| 43 (in ref) | Complex substituted 1,2,4-oxadiazole | M. tuberculosis | 6.3 | [11] |

| Nitrated derivative (in ref) | Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole | E. coli | 60 µM | [13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-chloro-1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core and any appended aryl rings.

-

Role of the 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the overall electronic properties of the oxadiazole ring, potentially affecting its interaction with biological targets.[3] As a halogen, it can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

-

Substituents at the 3-Position: The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a critical role in determining the compound's biological activity and selectivity. Aryl and heteroaryl groups are commonly employed at this position and their electronic and steric properties significantly modulate the pharmacological profile.[9]

-

Impact of Halogenation on Aryl Rings: The introduction of halogens, such as chlorine or fluorine, on aryl rings attached to the oxadiazole core has been shown to enhance cytotoxic activity in some series of anticancer derivatives.

dot graph "SAR_Logic" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Core [label="5-Chloro-1,2,4-Oxadiazole Core"]; Substituent3 [label="Substituent at C3\n(e.g., Aryl, Heteroaryl)"]; ArylSubstituents [label="Substituents on Aryl Rings\n(e.g., EWG, EDG, Halogens)"]; BiologicalActivity [label="Biological Activity\n(Potency & Selectivity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Future Perspectives

The 5-chloro-1,2,4-oxadiazole scaffold continues to be an attractive starting point for the design of novel therapeutic agents. Future research in this area should focus on:

-

Exploring Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes to access a wider range of 3,5-disubstituted 1,2,4-oxadiazoles will be crucial for expanding the chemical space for drug discovery.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design and lead optimization.

-

Target Identification: Identifying the specific molecular targets of active 5-chloro-1,2,4-oxadiazole derivatives will be key to understanding their therapeutic potential and potential side effects.

-

Expansion to Other Therapeutic Areas: While oncology and infectious diseases have been the primary focus, the unique properties of this scaffold warrant its investigation in other therapeutic areas, such as neurodegenerative and inflammatory diseases.

References

-

Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, N. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]

-

Salem, M. S., El-Adl, K., El-morsy, A., & Abulkhair, H. S. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 32778-32795. [Link]

-

Hussein, A. Q. (2014). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Journal of Heterocyclic Chemistry, 51(S1), E26-E29. [Link]

-

Serena, E., Bresciani, A., & Vesci, L. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(21), 7558. [Link]

-

Khan, M. A., Al-Dhfyan, A., & Halim, S. A. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]

-

Zarghi, A., & Arfaei, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Wang, Y., Li, Y., & Zhang, J. (2018). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 16(30), 5439-5443. [Link]

-

Hussein, A. Q. (1987). REACTION OF AMIDOXIMES WITH a-CHLOROACID CHLORIDES: NOVEL SYNTHESIS OF 1,2,4-OXADIAZIN-5-ONES. HETEROCYCLES, 26(1), 169. [Link]

-

Baykov, S., Eremkina, O., Ioffe, D., & Krasavin, M. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2548. [Link]

-

Szymańska, E., Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Jafari, E., Khajouei, M. R., Hassanzadeh, F., Kelishadi, M., & Hakim, F. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of research in pharmaceutical sciences, 11(5), 405–412. [Link]

-

Zhang, H. Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W., Ollis, K., & Crogan-Grundy, C. (2016). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. figshare. [Link]

-

Kumar, D., & Kumar, N. (2013). Research Article Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiet. Semantic Scholar. [Link]

-

Chatterjee, A., & Rod-griquez, P. C. (2016). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS combinatorial science, 18(10), 632–637. [Link]

-

Kumar, D., & Kumar, N. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International journal of medicinal chemistry, 2013, 725673. [Link]

-

Salahuddin, Shaharyar, M., & Mazumder, A. (2017). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Scientia pharmaceutica, 85(1), 13. [Link]

-

Cunha, F. S., de Souza, M. V. N., & Aguiar, A. P. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Revista Virtual de Química, 10(4), 1148-1157. [Link]

-

Bora, U., & Sharma, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4877-4890. [Link]

-

A. K. K. (2021). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

-

Shaharyar, M., Abdullah, M. M., & Mazumder, A. (2017). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Scientia pharmaceutica, 85(1), 13. [Link]

-

Upare, A. A., Mahajan, S. S., & Tekale, S. U. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-25. [Link]

-

de Oliveira, C. S., Lacerda, D. I., & de Castro, H. C. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]

-

Ooi, C. C., & Lee, S. S. (2003). chlorination and subsequent cyclization to 1,3,4-oxadiazoles. HETEROCYCLES, 60(1), 121-128. [Link]

-

Karim, A. M., & Weitz, E. (2024). N-Halogenation by Vanadium-Dependent Haloperoxidases Enables 1,2,4-Oxadiazole Synthesis. Angewandte Chemie International Edition, e202415891. [Link]

-

Al-Ghorbani, M., Kumar, R. S., Yusof, M. I. M., & Sekar, M. (2017). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Tropical journal of pharmaceutical research, 16(3), 633-642. [Link]

-

Postnikov, P. S., Mamatova, A. V., Mikhalik, V. V., & Chepanov, V. A. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7546. [Link]

-

ResearchGate. (n.d.). Potential Novel 5‐oxo‐1,2,4‐oxadiazoles. [Link]

-

Krivolapov, Y. V., Gubaidullin, A. T., Zvereva, M. I., Litvinov, I. A., & Zaripova, R. R. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic chemistry, 118, 105470. [Link]

Sources

- 1. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. figshare.com [figshare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

A Technical Guide to Determining the Solubility Profile of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine and understand the solubility profile of the novel compound, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole heterocyclic ring is a scaffold of significant interest in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities.[1][2][3] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall therapeutic potential. This document outlines a systematic approach to qualitatively and quantitatively assess the solubility of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole in a range of common organic solvents. It further details the underlying principles of solvent selection and provides a robust experimental protocol for solubility determination.

Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery

The 1,2,4-oxadiazole moiety has garnered considerable attention in the field of medicinal chemistry, serving as a versatile building block in the design of novel therapeutic agents.[1][2][3][4] Its unique electronic and structural characteristics allow it to act as a bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[4] Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a broad array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][5][6]

The subject of this guide, 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole, is a compound of interest for its potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is paramount for its advancement through the drug discovery pipeline. Solubility data informs critical decisions in process chemistry, formulation development, and in vitro/in vivo screening.

Predicted Solubility Profile of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Based on the chemical structure of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole, a qualitative prediction of its solubility in a range of organic solvents can be made based on the "like dissolves like" principle. The molecule possesses both polar (oxadiazole ring, methoxy group) and non-polar (chlorophenyl and methoxyphenyl rings) features, suggesting a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the compound. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrogen and oxygen atoms of the oxadiazole ring and the methoxy group. |

| Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The chloro-substituent and the overall molecular structure should allow for favorable interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents have intermediate polarity and can act as hydrogen bond acceptors. |

| Aromatic | Toluene | Moderate | Pi-stacking interactions between the aromatic rings of the solvent and the compound may contribute to solubility. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for the quantitative determination of the solubility of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment

-

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Experimental Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole into a series of glass vials.

-

Add a precise volume of each selected organic solvent to the respective vials. Ensure the amount of solid is sufficient to achieve saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the collected supernatant samples with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of the dissolved compound by interpolating from the calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Quantitative Solubility Data for 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Experimental Value | Calculated Value |

| Acetonitrile (ACN) | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Causality and Self-Validation in Experimental Design

The described protocol incorporates principles of self-validation to ensure the trustworthiness of the generated data.

-

Use of Excess Solid: Ensures that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.

-

Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Sufficient Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate and precise quantification of the solute concentration.

Conclusion

The determination of the solubility profile of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a critical step in its development as a potential therapeutic agent. This technical guide provides a robust framework for researchers to systematically and accurately measure its solubility in a range of organic solvents. The insights gained from these studies will be invaluable for guiding formulation strategies, optimizing reaction conditions, and ultimately, unlocking the full therapeutic potential of this promising compound.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Solubility test for Organic Compounds. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved February 13, 2026, from [Link]

-

ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 13, 2026, from [Link]

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]

-

Semantic Scholar. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved February 13, 2026, from [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved February 13, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 13, 2026, from [Link]

-

PubMed. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved February 13, 2026, from [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved February 13, 2026, from [Link]

-

Research & Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved February 13, 2026, from [Link]

-

ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 13, 2026, from [Link]

-

PMC. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved February 13, 2026, from [Link]

-

SpringerLink. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved February 13, 2026, from [Link]

-

Dana Bioscience. (n.d.). 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole 1g. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved February 13, 2026, from [Link]

-

Beilstein Journals. (n.d.). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved February 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Procedure for amine displacement of chloride in 1,2,4-oxadiazoles

Application Note & Protocol

Strategic Amine Displacement of Chloride in 1,2,4-Oxadiazoles: A Guide to Synthesis of 3-Amino-1,2,4-Oxadiazole Scaffolds

Abstract

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for amide and ester functionalities.[1][2] The synthesis of 3-amino-1,2,4-oxadiazole derivatives is a critical step in the development of novel therapeutics. This document provides a comprehensive guide for researchers on the procedure for amine displacement of a chloride leaving group at the 3-position of the 1,2,4-oxadiazole ring. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical process parameters, and offer a troubleshooting guide to empower scientists in drug discovery and development.

Introduction: The Significance of 3-Amino-1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is an electron-poor aromatic heterocycle that has garnered significant attention in drug discovery.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an important pharmacophore.[1] Specifically, the introduction of an amino group at the 3-position creates a versatile building block for library synthesis, enabling the exploration of structure-activity relationships (SAR) for a multitude of biological targets.

The conversion of a 3-chloro-1,2,4-oxadiazole to its 3-amino counterpart via nucleophilic aromatic substitution (SNAr) is a robust and widely applicable transformation.[4] This application note serves as an authoritative guide to this procedure, emphasizing the mechanistic rationale behind the protocol to ensure reproducible and high-yielding results.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of chloride by an amine on the 1,2,4-oxadiazole ring does not proceed via a classical SN2 or SN1 pathway. Aryl halides are generally unreactive towards SN2 reactions due to the steric hindrance of the ring, which prevents the required backside attack.[5] An SN1 pathway is also highly unfavorable as it would necessitate the formation of a very unstable aryl cation.[5]

Instead, the reaction proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[6][7]

Key Mechanistic Steps:

-

Activation: The 1,2,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom. This electronic nature withdraws electron density from the ring carbons, making them electrophilic and susceptible to nucleophilic attack.[1]

-

Nucleophilic Addition: A nucleophilic amine attacks the carbon atom bearing the chloride leaving group (C3). This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily disrupted.[8]

-

Elimination & Aromatization: The resonance-stabilized intermediate rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the oxadiazole ring to yield the final 3-amino-1,2,4-oxadiazole product.

Caption: SNAr mechanism for the amination of 3-chloro-1,2,4-oxadiazole.

Detailed Experimental Protocol

This protocol provides a general procedure for the displacement of chloride with a primary or secondary amine. Researchers should optimize conditions for their specific substrates.

Materials & Equipment

-

Substrate: 3-Chloro-5-substituted-1,2,4-oxadiazole (1.0 equiv)

-

Nucleophile: Primary or secondary amine (1.2 - 2.0 equiv)

-

Base (Optional but Recommended): N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 equiv)

-

Solvent: Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen/argon inlet, standard glassware for workup and purification, Thin Layer Chromatography (TLC) plates, and a rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-chloro-5-substituted-1,2,4-oxadiazole (1.0 equiv).

-

Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture until the starting material is fully dissolved.

-

Scientist's Insight: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions.[9] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive ("naked").[10][11] Protic solvents can solvate and deactivate the nucleophile, significantly slowing the reaction.[12]

-

-

Reagent Addition: Add the amine (1.2-2.0 equiv) to the stirred solution. If the amine is a salt, it should be free-based prior to the reaction or an additional equivalent of base should be added.

-

Base Addition: Add the base (e.g., DIPEA, 2.0 equiv).

-

Scientist's Insight: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like DIPEA is used to scavenge the acid without competing in the primary reaction. Alternatively, using an excess of the reactant amine (if it is inexpensive) can serve the same purpose.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 60-120 °C). The optimal temperature will depend on the reactivity of the specific amine and oxadiazole.

-

Scientist's Insight: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will require higher temperatures and longer reaction times.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours). A suitable TLC eluent might be 20-50% Ethyl Acetate in Hexanes.

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water or saturated aqueous NaHCO₃. c. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 3-amino-1,2,4-oxadiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow & Influencing Factors

General Workflow Visualization

Caption: A generalized workflow for the synthesis and purification process.

Factors Influencing Reaction Success

The efficiency of the SNAr reaction is a multifactorial equation. Understanding these variables is key to optimization.

| Factor | Influence & Rationale | Typical Conditions |

| Amine Nucleophilicity | More basic and less sterically hindered amines react faster. Electron-rich anilines are more reactive than electron-poor anilines.[13] | Aliphatic amines > Aromatic amines. |

| Substrate Electronics | Electron-withdrawing groups on the 5-position of the oxadiazole ring can further increase the electrophilicity of C3, accelerating the reaction. | R⁵ = CF₃, NO₂, CN will react faster than R⁵ = Alkyl, OMe. |

| Solvent Choice | Polar aprotic solvents are essential for high reactivity.[14] | DMF, DMSO, NMP, Acetonitrile. |

| Base | Crucial for neutralizing the HCl byproduct. The choice depends on substrate tolerance. | DIPEA, Et₃N (organic, soluble); K₂CO₃, Cs₂CO₃ (inorganic, heterogeneous). |

| Temperature | Higher temperatures increase the reaction rate, which is necessary for unreactive nucleophiles. | 60 °C to 140 °C (refluxing solvent). |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficient temperature. 2. Poorly nucleophilic amine. 3. Deactivated amine (protonated). 4. Inappropriate solvent. | 1. Increase reaction temperature in 20 °C increments. 2. Consider using a stronger base or a different catalyst system (e.g., palladium catalysis for very unreactive amines). 3. Ensure sufficient base (≥2.0 equiv) is present. 4. Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO). |

| Multiple Products / Side Reactions | 1. Amine reacts at another site. 2. Product degradation at high temperatures. 3. Ring-opening of the oxadiazole.[4] | 1. Lower the reaction temperature. 2. Reduce reaction time; stop the reaction as soon as the starting material is consumed. 3. This can occur with certain nucleophiles. Screen different bases and solvents at lower temperatures. |

| Difficult Purification | 1. Product is highly polar. 2. Contamination with residual DMF/DMSO. 3. Base (e.g., DIPEA) is difficult to remove. | 1. Use a reverse-phase chromatography system. 2. During workup, wash thoroughly with water/brine multiple times. Consider a high-vacuum distillation to remove residual solvent. 3. Wash the organic layer with dilute acid (e.g., 1M HCl) during workup to protonate and extract the amine base into the aqueous layer. |

References

-

Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI - Pharmaceuticals URL: [Link]

-

Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: Springer - Medicinal Chemistry Research URL: [Link]

-

Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Solvents for Nucleophilic Substitution Reactions Source: YouTube - Katie Garber URL: [Link]

-

Title: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Solvent in Nucleophilic Substitution - SN2 Source: quimicaorganica.org URL: [Link]

-

Title: Solvents in SN1 and SN2 Nucleophilic Substitution Reactions Source: YouTube - The Organic Chemistry Tutor URL: [Link]

-

Title: Factors affecting rate of nucleophilic substitution reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic Aromatic Substitution (NAS) Source: YouTube - Chad's Prep URL: [Link]

-

Title: nucleophilic aromatic substitutions Source: YouTube - Ben's Chem Videos URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Tandem reactions of 1,2,4-oxadiazoles with allylamines Source: PubMed - Organic Letters URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. Tandem reactions of 1,2,4-oxadiazoles with allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Using 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole as a building block

Application Note: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole as a Privileged Electrophilic Scaffold

Executive Summary

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a high-value heterocyclic building block characterized by a unique electronic profile. Unlike its 1,3,4-isomers, the 1,2,4-oxadiazole core offers distinct vectorality and metabolic stability, making it a "privileged scaffold" in the design of GPCR agonists (e.g., S1P1), kinase inhibitors, and peptidomimetics.[1]

The 5-chloro substituent acts as a highly reactive leaving group due to the electron-deficient nature of the oxadiazole ring (specifically the

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole |

| Molecular Weight | 210.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Reactivity Class | Heteroaromatic Electrophile ( |

| Storage | |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |

Critical Stability Note: The C-Cl bond at the 5-position is susceptible to hydrolysis in strong aqueous bases or acids, leading to ring cleavage or formation of the 5-hydroxy tautomer (oxadiazolone). Anhydrous conditions are recommended for all coupling reactions.

Core Reactivity & Mechanism[1]

The 5-chloro-1,2,4-oxadiazole moiety functions as a "hetero-acid chloride" equivalent. The reaction proceeds via an Addition-Elimination (

-

Nucleophilic Attack: The nucleophile (amine, alkoxide, thiol) attacks the electrophilic

carbon.[1] -

Meisenheimer-like Complex: The negative charge is delocalized onto the ring nitrogens.

-

Elimination: Chloride is expelled, restoring aromaticity.[1]

This pathway is generally favored over ring-opening decomposition if the temperature is controlled (

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 5-amino-3-(3-methoxyphenyl)-1,2,4-oxadiazoles[1]

This is the most robust application, yielding urea-bioisosteres and kinase hinge-binders.

Reagents:

-

Building Block: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole (1.0 equiv)[1]

-

Amine: Primary or Secondary amine (1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial purged with argon, dissolve 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole (100 mg, 0.47 mmol) in anhydrous MeCN (2.0 mL).

-

Addition: Add DIPEA (165

, 0.95 mmol) followed by the amine (0.57 mmol). -

Reaction: Stir the mixture at Room Temperature for 2–4 hours.

-

Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to

.[1] Monitor by TLC/LC-MS.

-

-

Work-up: Dilute with EtOAc (20 mL) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The product should show a distinct UV shift compared to the starting material. In

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 5-alkoxy/phenoxy derivatives

Reagents:

-

Building Block: 1.0 equiv

-

Alcohol/Phenol: 1.1 equiv[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) for alcohols;

for phenols.[1] -

Solvent: Anhydrous THF (for alcohols) or DMF (for phenols).[1]

Step-by-Step Procedure:

-

Activation:

-

For Alcohols: To a suspension of NaH (1.2 equiv) in THF at

, add the alcohol dropwise.[1] Stir for 15 min to generate the alkoxide. -

For Phenols: Mix phenol and

(1.5 equiv) in DMF at RT for 15 min.

-

-

Coupling: Add the solution of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole (in minimal solvent) to the activated nucleophile.

-

Reaction:

-

Quench: Carefully quench with saturated

solution. Extract with Ether or EtOAc.

Advanced Application: Palladium-Catalyzed Cross-Coupling

While

Protocol C: Suzuki-Miyaura Coupling

-

Catalyst:

(5 mol%) or -

Boronic Acid: Aryl boronic acid (1.5 equiv).[1]

-

Base:

(2M aqueous, 3.0 equiv).[1] -

Solvent: Toluene/EtOH (4:1) or DME/Water.[1]

-

Conditions: Degas solvents thoroughly. Heat at

for 4–12 hours under inert atmosphere. -

Note: The oxidative addition into the C-Cl bond of oxadiazole is slower than for pyridines; electron-rich boronic acids work best.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Caption: Divergent synthetic pathways for 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole utilization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Ring Cleavage | Reaction temperature too high or base too strong ( | Lower temp to |

| Low Yield ( | Poor nucleophilicity of amine.[1] | Switch solvent to DMSO (increases rate); Heat to |

| Hydrolysis (OH-product) | Wet solvents.[1] | Use anhydrous solvents and store reagents in a desiccator. |

| No Reaction (Suzuki) | Catalyst poisoning or slow oxidative addition.[1] | Switch to electron-rich ligands (e.g., XPhos, SPhos); Increase temp to |

References

-

Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, vol. 55, no.[1] 5, 2012, pp. 1817–1830.[1] Link[1]

-

Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles."[1] Organic & Biomolecular Chemistry, vol. 7, no. 21, 2009, pp. 4337–4348.[1] Link

-

Augustine, J. K., et al. "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles."[1][2] Journal of Organic Chemistry, vol. 74, no. 15, 2009, pp. 5640–5643.[1] Link[1]

-

Kumar, R., et al. "Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review." Synthetic Communications, vol. 53, 2023.[1] Link[1]

-

Nath, J., et al. "Recent Progress in the Synthesis of 1,2,4-Oxadiazoles."[1] RSC Advances, vol. 5, 2015, pp. 93692-93714.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Welcome to the dedicated technical support guide for researchers working with 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole. Achieving high purity for this compound is critical for obtaining reliable and reproducible results in downstream applications, particularly in drug discovery and development where impurities can confound biological data.

This guide is structured to provide direct, actionable solutions to common purification challenges. It is divided into a hands-on Troubleshooting Guide for immediate experimental issues and a broader Frequently Asked Questions (FAQs) section for procedural and stability concerns.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole.

Q1: My product yield is significantly low after purification by flash column chromatography. What are the likely causes and solutions?

Low recovery from silica gel chromatography can stem from several factors, ranging from improper parameter selection to compound instability.

Causality: The 1,2,4-oxadiazole ring can be susceptible to degradation under certain conditions. Studies on similar 1,2,4-oxadiazole derivatives have shown that the ring can be unstable at very high or low pH.[1] While silica gel is generally considered acidic (pH ≈ 4-5), which is within the more stable range for some oxadiazoles, prolonged exposure or the presence of highly activated silica can sometimes lead to decomposition, especially if the crude material contains basic impurities that interact strongly with the stationary phase. More commonly, poor recovery is due to suboptimal chromatographic conditions.

Troubleshooting Protocol:

-

Assess Compound Streaking on TLC: Before loading the column, run a TLC of your crude material. If the spot streaks significantly, it may indicate decomposition on the silica or that the chosen solvent system is not optimal.

-

Solution: Deactivate the silica gel by pre-treating it with a 1-2% solution of a non-polar organic base, such as triethylamine (TEA), in your starting eluent. This neutralizes the most acidic sites on the silica surface.

-

-

Optimize Solvent System: An inappropriate solvent system can lead to very broad elution bands, causing the product to be spread across many fractions at low concentrations, making isolation difficult and appearing as low yield.

-

Solution: Aim for a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 on your analytical TLC plate. This typically translates well to column chromatography. See the table below for starting solvent systems.

-

-

Check for Irreversible Adsorption: If the compound is highly polar, it may bind irreversibly to the silica gel.

-

Solution: After the column run, flush the silica gel with a very polar solvent (e.g., 100% Ethyl Acetate or 5-10% Methanol in DCM). Collect this flush and analyze it by TLC. If your product is present, irreversible adsorption was the issue. Consider using a less active stationary phase like neutral alumina or switching to reverse-phase chromatography.

-

| Polarity of Impurities | Recommended Starting Eluent (Hexanes/Ethyl Acetate) | Gradient Elution Profile |

| Less Polar | 95:5 | Gradually increase to 80:20 over 10-15 column volumes. |

| Similar Polarity | 90:10 | Start with a shallow gradient (e.g., 90:10 to 85:15 over 10 CVs) to maximize separation. |

| More Polar | 85:15 | A steeper gradient may be used, moving more quickly to higher concentrations of ethyl acetate to elute the product. |

Q2: I have a persistent impurity that co-elutes with my product. How can I improve the separation?

Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase in the chosen mobile phase.

Causality: The most likely synthesis-related impurities are starting materials or by-products from the oxadiazole ring formation. A common by-product in the synthesis of 1,2,4-oxadiazoles is the cleavage of the O-acylamidoxime intermediate, which can result in the formation of the corresponding amidoxime and nitrile.[2] These related structures can have polarities very close to the desired product.

Strategies for Improved Separation:

-

Modify the Mobile Phase: Introducing a third solvent can alter the selectivity of the separation.

-

Protocol: To your optimized Hexane/EtOAc system, add a small percentage (1-5%) of a solvent with different properties, such as Dichloromethane (DCM) or a trace of Methanol. Run an analytical TLC with the new system to see if the spot separation (ΔRf) has improved before attempting another column.

-

-

Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the interaction with the stationary phase must be changed.

-

Option A (Normal Phase): Switch from silica gel to alumina (neutral or basic). The different surface chemistry can significantly alter the elution order.

-

Option B (Reverse Phase): Use a C18-functionalized silica gel. In reverse-phase chromatography, non-polar compounds are retained more strongly. Elution is typically performed with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[3]

-

-

Utilize Crystallization: If chromatography fails to resolve the impurity, crystallization is an excellent orthogonal purification technique. See FAQ Question 2 for a detailed protocol.

Caption: Decision tree for resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for crude 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole?

For most crude reaction mixtures, flash column chromatography on silica gel is the recommended primary method.[4]

Justification: This technique is highly versatile and effective at removing a wide range of impurities commonly found in synthetic reactions, including unreacted starting materials, reagents, and most by-products. The moderate polarity of the target molecule makes it well-suited for standard normal-phase systems like hexanes/ethyl acetate. If the crude product is relatively clean (>85-90%), direct crystallization may be a more efficient alternative.

Q2: How do I select an appropriate solvent or solvent system for crystallization?

Crystallization relies on the principle that your target compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Step-by-Step Protocol for Solvent Screening:

-

Preparation: Place a small amount of your impure, solid material (approx. 10-20 mg) into several small test tubes.

-

Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents will dissolve the compound poorly or not at all at room temperature.

-

Common Solvents to Test: Hexanes, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN), Water.

-

-

Heating: Take the tubes with undissolved solid and gently heat them (e.g., in a warm water bath or on a hot plate) until the solid dissolves completely. A good solvent will dissolve the compound fully upon heating.

-

Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will produce a large quantity of crystalline precipitate upon cooling.

-

Solvent Pair Screening (if no single solvent works): If the compound is too soluble in one solvent (e.g., DCM) and insoluble in another (e.g., Hexanes), use a solvent pair.

-

Dissolve the compound in the minimum amount of the "good" hot solvent (DCM).

-

Add the "bad" solvent (Hexanes) dropwise while hot until the solution becomes faintly cloudy (the saturation point).

-

Add one or two more drops of the "good" solvent to re-clarify the solution.

-

Allow to cool slowly as described in step 4.

-

Q3: What are the primary stability and storage concerns for this compound?

The stability of the 1,2,4-oxadiazole ring is the main concern.

-

pH Sensitivity: The oxadiazole ring can undergo hydrolytic cleavage under strongly acidic or basic conditions. A stability study of a different 1,2,4-oxadiazole derivative, BMS-708163, demonstrated that it is most stable in a pH range of 3-5.[1] Ring opening can occur at both low and high pH, leading to the formation of an aryl nitrile degradation product.[1] Therefore, avoid exposure to strong acids and bases during aqueous workups and purification.

-

Oxidative Stability: Some heterocyclic compounds can be susceptible to oxidation. While specific data for this molecule is not available, a study on a related 1,3,4-oxadiazole-2-thiol showed susceptibility to oxidation by hydrogen peroxide and transition metals.[3]

-

Recommended Storage Conditions: To ensure long-term stability, the purified compound should be stored as a solid in a tightly sealed vial, protected from light, under an inert atmosphere (e.g., Argon or Nitrogen), and at a low temperature (-20°C is recommended).

Q4: How can I effectively monitor the purification process?

Thin Layer Chromatography (TLC) is the most crucial tool for monitoring your purification.

Protocol:

-

Spotting: On a silica gel TLC plate, spot your crude material, the fractions collected from your column, and a co-spot (crude material and the current fraction spotted on top of each other) to confirm identity.

-

Elution: Develop the plate in the solvent system used for the column.

-

Visualization: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole contains aromatic rings and will be visible under a UV lamp (254 nm). For impurities that are not UV-active, staining is necessary. Common stains include:

Caption: General workflow for the purification of the target compound.

References

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

-

Shehzadi, N., Hussain, K., Islam, M., Bukhari, N. I., Khan, M. T., & Salman, M. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(3), 265–281. Retrieved from [Link]

-

Wang, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2430-42. Retrieved from [Link]

Sources

- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. beilstein-journals.org [beilstein-journals.org]

Minimizing side reactions in 5-chloro-oxadiazole nucleophilic substitution

Technical Support Center: 5-Chloro-1,2,4-Oxadiazole Chemistry

A Guide to Minimizing Side Reactions in Nucleophilic Aromatic Substitution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) reactions on 5-chloro-1,2,4-oxadiazoles. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reactions and minimize unwanted side products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the reaction, providing the necessary background to understand potential challenges.

Q1: Why is the 5-position of the 1,2,4-oxadiazole ring so susceptible to nucleophilic attack?

The reactivity of the 5-chloro-1,2,4-oxadiazole is a direct result of the electron-deficient nature of the heterocyclic ring. The two nitrogen atoms and the oxygen atom are highly electronegative, withdrawing electron density from the carbon atoms. This effect is most pronounced at the C5 position, making it highly electrophilic and activating it for nucleophilic aromatic substitution (SNAr).[1][2] The reaction proceeds via a well-established addition-elimination mechanism.[2][3]

Q2: What is the general mechanism for the SNAr reaction on 5-chloro-1,2,4-oxadiazole?

The reaction proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon at the 5-position, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the oxadiazole ring is restored, yielding the final substituted product.

Caption: General SNAr mechanism on 5-chloro-1,2,4-oxadiazole.

Q3: What are the most common side reactions I should be aware of?

The primary side reaction of concern is the base-mediated cleavage of the oxadiazole ring. The 1,2,4-oxadiazole ring possesses a weak N-O bond and has low aromaticity, making it susceptible to rearrangement or decomposition under harsh conditions.[5] Strong nucleophiles or bases, especially in protic solvents, can attack the ring itself, leading to a complex mixture of degradation products instead of the desired substituted product. Another potential side reaction is the reaction of the nucleophile with other functional groups present on the substituent at the 3-position of the oxadiazole ring.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

| Problem Observed | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Formation, Starting Material Consumed | 1. Ring Opening: The primary cause is often cleavage of the oxadiazole ring by a strong base or nucleophile, especially at elevated temperatures.[5] 2. Product Instability: The desired product may be unstable under the reaction or workup conditions. | 1. Modify Base/Solvent System: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) in an aprotic solvent (THF, Dioxane, Toluene).[4] Avoid strong hydroxides or alkoxides, particularly in protic solvents like methanol or ethanol.[6] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. SNAr reactions can be exothermic, and cooling can prevent decomposition.[7] 3. Change Nucleophile Addition: If the nucleophile is also the base, consider using a non-nucleophilic base to deprotonate the nucleophile in situ or pre-forming the salt of the nucleophile. |

| Multiple Unidentified Spots on TLC/LC-MS | 1. Ring Degradation: As above, harsh basic conditions can lead to a cascade of decomposition products. 2. Reaction with Solvent: Highly reactive nucleophiles might react with certain solvents (e.g., DMF, DMSO) at high temperatures.[8] | 1. Re-evaluate Conditions: This is a strong indicator of ring instability. Immediately apply the solutions for "Ring Opening" above. 2. Solvent Choice: Use a more inert solvent like Toluene, Dioxane, or 2-MeTHF.[6] While polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, they can also promote side reactions if conditions are not optimized.[8][9] |

| Reaction is Sluggish or Stalls | 1. Insufficient Base Strength: The base may not be strong enough to deprotonate the nucleophile effectively. 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. 3. Weak Nucleophile: The nucleophile itself may have low intrinsic reactivity. | 1. Base Selection: While avoiding overly strong bases, ensure the chosen base is sufficient to deprotonate the nucleophile (pKa of base's conjugate acid should be > pKa of nucleophile). 2. Solvent Optimization: Add a co-solvent to improve solubility. A small amount of a polar aprotic solvent like DMSO can sometimes accelerate the reaction without causing significant decomposition.[8] 3. Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the appearance of degradation products by TLC/LC-MS. Microwave irradiation can sometimes be effective for accelerating sluggish reactions. |

| Hydrodehalogenation (Replacement of -Cl with -H) | 1. Presence of a Hydrogen Source: Trace water or other protic impurities can lead to this side reaction, often facilitated by certain bases. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Base Choice: This can be more prevalent with certain combinations of bases and substrates. Screen alternative bases. |

Section 3: Protocol Optimization & Best Practices

Proactive optimization is key to success. This section provides detailed guidance on selecting the right conditions from the start.

Choosing the Right Base and Solvent

The interplay between the base and solvent is the most critical factor in preventing ring-opening. The goal is to facilitate the deprotonation of the nucleophile without promoting nucleophilic attack on the oxadiazole ring itself.

| Base Type | Examples | Recommended Solvents | Pros | Cons & Cautions |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Acetonitrile, THF | Generally mild, low cost, and effective for many nucleophiles (phenols, thiols, amines). | Can be slow. Cs₂CO₃ is more soluble and often more effective but more expensive. |

| Organic Amines | DIPEA, Et₃N | Dioxane, THF, Toluene, CH₂Cl₂ | Soluble in organic solvents, good for acid-sensitive substrates. | May not be strong enough for less acidic nucleophiles. Can act as a nucleophile itself at high temperatures. |

| Hydrides/Alkoxides | NaH, KHMDS, NaOtBu | THF, Dioxane, Toluene | Very strong, useful for weakly acidic nucleophiles (e.g., alcohols).[10] | High Risk of Ring Opening. Use with extreme caution at low temperatures (0 °C to -78 °C). Pre-forming the nucleophile salt is often safer than adding the base to the reaction mixture. Avoid protic solvents.[6] |

General Experimental Protocol (Amine Nucleophile)

This protocol provides a robust starting point for the substitution with a primary or secondary amine.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted-5-chloro-1,2,4-oxadiazole (1.0 equiv.).

-

Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., THF or Dioxane, ~0.1 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.) followed by a non-nucleophilic base such as DIPEA (1.5 equiv.) or K₂CO₃ (2.0 equiv.).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

-

Heating (If Necessary): If no significant conversion is observed after 4-6 hours, gently heat the reaction to 40-60 °C. Continue to monitor for product formation versus the appearance of new, unidentified spots.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Workflow

Use this decision tree to systematically address issues in your reaction.

Caption: A decision-making workflow for troubleshooting SNAr reactions.

References

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Retrieved from [Link]

-

WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of 1,2,4-oxadiazine ring formation. Retrieved from [Link]

-

gChem. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

-

PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

-

ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

-

WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

PubMed. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. Retrieved from [Link]

-

Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

CoLab. (n.d.). Striking difference in nucleophilic substitution in 4,7-dichloro-[11][12][13]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N. Retrieved from

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Retrieved from [Link]

-

PMC. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of 1,3,4oxadiazole. Retrieved from [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

(n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]

-

PMC. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Retrieved from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 12. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting ring opening of 5-chloro-1,2,4-oxadiazoles under basic conditions

Ticket ID: OXD-5CL-BAS Subject: Troubleshooting Ring Opening vs. Nucleophilic Substitution in Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Triage: Is Your Ring Opening?

Before adjusting parameters, confirm the ring-opening event using Liquid Chromatography-Mass Spectrometry (LCMS). The 5-chloro-1,2,4-oxadiazole scaffold is notoriously fragile at the N-O bond under basic conditions.

Symptom Checker

Compare your observed LCMS data with the signatures below. Assume Starting Material (SM) mass =

| Observation | Likely Species | Diagnosis |

| Mass = | Acylguanidine / Hydroxy-amidine | Ring Opened. Hydrolytic cleavage of the N-O bond. Common in aqueous bases (NaOH/KOH). |

| Mass = | 5-Hydroxy-oxadiazole (tautomer) | Substitution (Success). You displaced Cl with OH. The ring is likely intact (as the -one tautomer). |

| Mass = | 5-Substituted Product | Substitution (Success). Desired |

| Mass = Variable | Nitrile + Cyanate | Fragmentation. Complete degradation (Retro-1,3-dipolar cycloaddition). |

The Core Mechanism: The "C5 Hotspot"

To troubleshoot, you must understand why the ring opens. The C5 position of 1,2,4-oxadiazole is inherently electrophilic. Substituting it with Chlorine (an electron-withdrawing leaving group) creates a "super-electrophilic" center.

When a nucleophile (Base, Amine, or OH⁻) attacks C5, the system faces a bifurcation point:

-

Path A (Substitution -

): The Chlorine leaves. The ring stays closed. -

Path B (Ring Opening): The N-O bond (the weakest link) breaks.

Visualizing the Competition

The following diagram illustrates the critical decision point for the reaction intermediate.

Figure 1: Mechanistic bifurcation. Path A leads to the desired substitution; Path B leads to ring destruction.

Troubleshooting Guides

Scenario A: "I want to substitute the Chloride (S_NAr), but the ring keeps opening."

Root Cause: The base is acting as a nucleophile (attacking C5) or the reaction temperature is too high, favoring the thermodynamic ring opening over the kinetic chloride displacement.

Protocol Adjustments:

-

Switch Bases:

-

Avoid: Hydroxide (

), Methoxide ( -

Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) , DBU , or Cesium Carbonate (

) in anhydrous solvents.

-

-

Temperature Control:

-

Ring opening has a higher activation energy than chloride displacement in many cases.

-

Action: Run the reaction at 0°C to Room Temperature . Do not reflux unless necessary.

-

-

Solvent Selection:

-

Avoid: Water or Alcohols (unless they are the reactant).

-